molecular formula C18H14Cl4N2O2 B14512921 1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione CAS No. 63349-35-9

1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione

Cat. No.: B14512921
CAS No.: 63349-35-9
M. Wt: 432.1 g/mol
InChI Key: JNLXCEHTUNFSCQ-UHFFFAOYSA-N
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Description

1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with dichlorophenyl and dimethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione typically involves the reaction of 3,4-dichloroaniline with diethanolamine, followed by cyclization and subsequent chlorination steps. The reaction conditions often include the use of thionyl chloride and other chlorinating agents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine and bromine are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione stands out due to its unique combination of dichlorophenyl and dimethyl substitutions on the piperazine ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

63349-35-9

Molecular Formula

C18H14Cl4N2O2

Molecular Weight

432.1 g/mol

IUPAC Name

1,4-bis(3,4-dichlorophenyl)-3,6-dimethylpiperazine-2,5-dione

InChI

InChI=1S/C18H14Cl4N2O2/c1-9-17(25)24(12-4-6-14(20)16(22)8-12)10(2)18(26)23(9)11-3-5-13(19)15(21)7-11/h3-10H,1-2H3

InChI Key

JNLXCEHTUNFSCQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(C(=O)N1C2=CC(=C(C=C2)Cl)Cl)C)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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